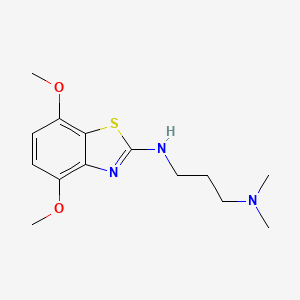
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
描述
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS No. 1105188-35-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H21N3O2S
- Molecular Weight : 295.4 g/mol
- Boiling Point : Predicted at 425.1 °C
- Density : Approximately 1.195 g/cm³
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's benzothiazole moiety is known for its ability to inhibit certain enzymes, leading to potential therapeutic effects.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Interaction : It can bind to receptors involved in neurotransmission and cell signaling, potentially modulating physiological responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Data
A summary of biological assays and their findings related to the compound is presented in the table below:
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of various benzothiazole derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another research study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
Toxicological Profile
Toxicological assessments indicate moderate acute toxicity levels based on animal studies. The median lethal doses (LD50) reported vary between 410 mg/kg and 1870 mg/kg depending on the route of administration (oral exposure). Chronic exposure studies have shown local irritation effects but no significant systemic toxicity at lower doses .
科学研究应用
Anticancer Activity
Research indicates that compounds similar to N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine exhibit anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways.
Case Study : A study published in Cancer Research demonstrated that benzothiazole derivatives can inhibit the activity of protein kinases involved in cancer cell proliferation. This suggests that this compound could be further explored for its potential as an anticancer agent .
Neurodegenerative Diseases
The compound's structure may also confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings : In vitro studies have shown that benzothiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This protection is attributed to their ability to modulate mitochondrial function and reduce reactive oxygen species (ROS) levels .
Bacterial Inhibition
This compound has been evaluated for its antimicrobial properties against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity and may serve as a lead compound for further modifications to enhance efficacy .
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the development of polymers with specific properties.
Research Insight : Studies have shown that incorporating benzothiazole derivatives into polymer matrices can improve thermal stability and UV resistance. This application is particularly valuable in developing materials for outdoor use or in environments with high UV exposure .
属性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-17(2)9-5-8-15-14-16-12-10(18-3)6-7-11(19-4)13(12)20-14/h6-7H,5,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOPJRDNXGUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(C=CC(=C2S1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















